molecular formula C9H9F5N2O2 B11850127 Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11850127
M. Wt: 272.17 g/mol
InChI Key: XXQOFMKGECHWBM-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The perfluoroethyl group attached to the pyrrole ring imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via a nucleophilic substitution reaction using a perfluoroalkyl halide.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The perfluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique chemical properties due to the presence of the perfluoroethyl group.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-amino-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-amino-4-(pentafluoroethyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-amino-4-(heptafluoroethyl)-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 1-amino-4-(perfluoroethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased stability and resistance to metabolic degradation. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H9F5N2O2

Molecular Weight

272.17 g/mol

IUPAC Name

ethyl 1-amino-4-(1,1,2,2,2-pentafluoroethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C9H9F5N2O2/c1-2-18-7(17)6-3-5(4-16(6)15)8(10,11)9(12,13)14/h3-4H,2,15H2,1H3

InChI Key

XXQOFMKGECHWBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1N)C(C(F)(F)F)(F)F

Origin of Product

United States

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